molecular formula C11H13N5 B4660864 N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4660864
M. Wt: 215.25 g/mol
InChI Key: YYZVEOIREAXMQB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazine ring

Properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-3-8(2)5-9(4-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVEOIREAXMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,5-dimethylaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dimethylaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring .

Reaction Conditions:

    Temperature: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity of cyanuric chloride.

    Solvent: Common solvents used include acetone or dichloromethane.

    Catalyst: A base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated triazine rings.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers and other triazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
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N-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

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